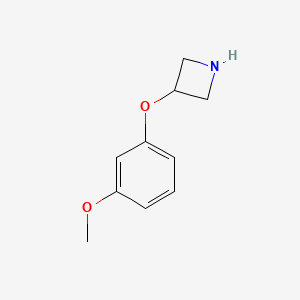

3-(3-Methoxyphenoxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHBRUDGTZWRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624562 | |

| Record name | 3-(3-Methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-79-2 | |

| Record name | 3-(3-Methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyphenoxy)azetidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent ring strain, falling between that of the highly reactive aziridines and the more stable pyrrolidines, imparts a unique conformational rigidity and a vector for chemical functionalization.[1][2] This distinct stereochemical profile allows for the precise orientation of substituents in three-dimensional space, a critical factor in designing molecules with high affinity and selectivity for biological targets. The incorporation of an azetidine moiety can lead to improved physicochemical properties such as increased solubility and metabolic stability, making it an attractive component in the development of novel therapeutics.[2] This guide provides a detailed examination of the physicochemical properties of a specific derivative, 3-(3-Methoxyphenoxy)azetidine, a compound of interest for further exploration in drug discovery programs.

Molecular Structure and Identification

This compound is characterized by an azetidine ring substituted at the 3-position with a phenoxy group, which in turn bears a methoxy substituent at its meta-position.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 954220-79-2 | - |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | - |

| Canonical SMILES | COC1=CC(=CC=C1)OC2CNC2 | [3] |

| InChI | InChI=1S/C10H13NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |

| InChIKey | QRHBRUDGTZWRJB-UHFFFAOYSA-N | [3] |

Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Implications for Drug Development |

| Boiling Point | 290.1 ± 30.0 °C | The high predicted boiling point suggests low volatility under standard conditions. |

| Density | 1.116 ± 0.06 g/cm³ | This value is typical for small organic molecules of this nature. |

| pKa (Basic) | 9.43 ± 0.40 | The azetidine nitrogen is basic, with a predicted pKa typical for a secondary amine within a strained ring system. This property is critical for salt formation, which can significantly impact solubility and bioavailability. The basicity of the azetidine nitrogen can be influenced by substituents.[4] |

| XlogP | 1.3 | This predicted octanol-water partition coefficient suggests a good balance between lipophilicity and hydrophilicity, a key parameter for oral drug absorption and cell membrane permeability. |

| Physical Form | Solid (hydrochloride salt) | The hydrochloride salt is commercially available as a solid, which is often preferred for handling and formulation. |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible and commonly employed synthetic route can be inferred from the synthesis of analogous 3-aryloxyazetidines. A general and effective method involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with the corresponding phenol.

A common precursor for this synthesis is an N-protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine. The hydroxyl group can be converted to a good leaving group, for instance, by mesylation or tosylation. Subsequent reaction with 3-methoxyphenol in the presence of a base would yield the N-protected this compound. The final step would involve the deprotection of the azetidine nitrogen to afford the target compound.

Illustrative Synthetic Workflow

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound hydrochloride (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)azetidine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(3-Methoxyphenoxy)azetidine, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document delves into its chemical identity, a detailed synthetic pathway, characterization parameters, and its potential applications within the pharmaceutical landscape.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are recognized as "privileged" scaffolds in medicinal chemistry.[1] Their inherent ring strain and three-dimensional structure offer unique conformational constraints that can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility compared to their five- and six-membered counterparts.[2] The incorporation of a phenoxy substituent at the 3-position introduces a versatile handle for modulating physicochemical properties and exploring structure-activity relationships (SAR). Specifically, the 3-(3-methoxyphenoxy) moiety provides a combination of lipophilic and polar features, making it an attractive building block for the design of novel therapeutics.

Chemical Identity and Structure

CAS Number: 954220-79-2

Molecular Formula: C₁₀H₁₃NO₂

Molecular Weight: 179.22 g/mol

The structure of this compound consists of a central azetidine ring linked via an ether bond at the 3-position to a 3-methoxyphenyl group.

| Identifier | Value |

| CAS Number | 954220-79-2 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| InChI | InChI=1S/C10H13NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |

| SMILES | COC1=CC=CC(=C1)OC2CNC2 |

Synthetic Protocol: A Plausible and Detailed Pathway

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

This step employs a Mitsunobu reaction, a versatile and reliable method for the formation of carbon-oxygen bonds. The reaction couples N-Boc-3-hydroxyazetidine with 3-methoxyphenol. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the azetidine nitrogen, preventing its participation in side reactions.

Reaction Scheme:

Caption: Mitsunobu reaction for N-Boc protected intermediate synthesis.

Experimental Protocol:

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 3-methoxyphenol (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃, 1.2 eq.).

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise to the cooled solution. The reaction mixture may develop a characteristic orange or yellow color.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the desired product, tert-butyl this compound-1-carboxylate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of triphenylphosphine.

-

Anhydrous THF: The Mitsunobu reaction is sensitive to water, which can lead to the formation of unwanted byproducts.

-

Slow Addition of DIAD at 0 °C: The reaction is exothermic, and slow addition at a reduced temperature helps to control the reaction rate and minimize side reactions.

-

Flash Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from triphenylphosphine oxide and other reaction byproducts.

Step 2: Deprotection to Yield this compound

The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the free amine.

Reaction Scheme:

Caption: N-Boc deprotection to yield the final product.

Experimental Protocol:

-

Dissolve the tert-butyl this compound-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 0.2 M) and cool the solution to 0 °C.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrochloric acid in dioxane (4 M, 5-10 eq.), dropwise.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

To isolate the free base, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Alternatively, for the hydrochloride salt, the crude residue after acid removal can be triturated with diethyl ether to induce precipitation.

Causality Behind Experimental Choices:

-

Acidic Conditions: The Boc group is labile to strong acids, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.

-

DCM as Solvent: DCM is a good solvent for both the starting material and the product and is relatively inert under these acidic conditions.

-

Aqueous Workup: The use of a mild base like sodium bicarbonate neutralizes the excess acid and allows for the extraction of the free amine into the organic phase.

Characterization and Data Presentation

As experimental spectroscopic data for this compound is not widely published, the following tables provide predicted data based on its chemical structure. These predictions serve as a guide for researchers in confirming the identity of the synthesized compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H (meta to OMe) |

| ~6.60 | dd | 1H | Ar-H (ortho to OMe) |

| ~6.55 | t | 1H | Ar-H (para to OMe) |

| ~6.50 | dd | 1H | Ar-H (ortho to OMe) |

| ~4.85 | m | 1H | O-CH (azetidine) |

| ~4.05 | t | 2H | CH₂ (azetidine) |

| ~3.80 | s | 3H | OCH₃ |

| ~3.75 | t | 2H | CH₂ (azetidine) |

| ~2.50 (broad) | s | 1H | NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160.5 | Ar-C (ipso, attached to OMe) |

| ~159.0 | Ar-C (ipso, attached to O-azetidine) |

| ~130.0 | Ar-CH |

| ~107.0 | Ar-CH |

| ~106.5 | Ar-CH |

| ~101.5 | Ar-CH |

| ~70.0 | O-CH (azetidine) |

| ~55.5 | OCH₃ |

| ~50.0 | CH₂ (azetidine) |

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | 180.1019 | [M+H]⁺ |

| ESI+ | 202.0838 | [M+Na]⁺ |

Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules. The azetidine ring system itself is present in several approved drugs and clinical candidates, highlighting its therapeutic potential.[2]

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The rigid azetidine core can be used to orient pharmacophoric groups in a defined three-dimensional space, which is often crucial for potent and selective interactions with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

-

Oncology: The unique structural features of azetidines can be exploited to design novel kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: The azetidine motif is a key component of some antibacterial agents, and novel derivatives are continuously being explored to combat antibiotic resistance.

The 3-(3-methoxyphenoxy) substituent provides a platform for further chemical modification. The methoxy group can be demethylated to a phenol, which can then be used for the introduction of a wide array of functional groups through ether or ester linkages. The aromatic ring itself can be further functionalized to explore SAR and optimize pharmacokinetic properties.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, a detailed and plausible synthetic route, and predicted characterization data. The unique structural and physicochemical properties of this compound make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases.

References

- Singh, G. S.; D'hooghe, M.; De Kimpe, N. Azetidines and Azetidinones in Organic Synthesis. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 1-45.

- Dehnhardt, C. M.; Smith, M. D. The Azetidine Ring in Medicinal Chemistry. J. Med. Chem.2019, 62 (24), 10939–10965.

- CN105237455A - Preparation method of 3-substituted azetidine - Google P

- WO1999019297A1 - Synthesis of azetidine derivatives - Google P

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]

-

Synthesis and Characterization Of 3-Phenylthio/3-Phenoxy- Azetidine-2-One: Application Of Two Dimensional NMR HMQC 1H-13C, COSY 1H–1H And Mass Spectroscopy | Request PDF - ResearchGate. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

Sources

potential biological activities of 3-phenoxyazetidine derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 3-Phenoxyazetidine Derivatives

Authored by a Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and rigid, sp³-rich character impart unique three-dimensional conformations that can lead to significant improvements in physicochemical and pharmacokinetic properties, such as metabolic stability and aqueous solubility, when incorporated into bioactive molecules.[2] This guide focuses on the 3-phenoxyazetidine substructure, a versatile intermediate that serves as a foundation for a diverse range of potential therapeutic agents.[3] We will delve into the established biological roles of its derivatives, particularly in G-protein coupled receptor (GPCR) modulation, and explore promising, yet underexplored, therapeutic avenues based on structure-activity relationship (SAR) data from analogous chemical scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a synthesis of technical data, field-proven experimental protocols, and forward-looking insights into this promising chemical class.

The 3-Phenoxyazetidine Scaffold: A Gateway to Novel Bioactivity

The utility of any chemical scaffold in drug discovery is fundamentally tied to its synthetic accessibility. The 3-phenoxyazetidine core is readily prepared from common starting materials, making it an attractive platform for the generation of diverse compound libraries.[3][4]

Core Synthesis Pathways

The most prevalent strategies for synthesizing the 3-phenoxyazetidine core begin with N-protected 3-hydroxyazetidine, a commercially available intermediate. The critical step is the formation of the ether linkage with a phenol. Two primary, reliable methods are employed:

-

The Mitsunobu Reaction: This classic reaction allows for the direct conversion of the secondary alcohol on the azetidine ring to the corresponding phenyl ether with a clean inversion of stereochemistry. It involves reacting N-Boc-3-hydroxyazetidine with phenol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).[3] The choice of this reaction is often driven by its reliability and stereospecificity, which is critical when chiral centers are present.

-

Two-Step Nucleophilic Substitution: This pathway first involves activating the hydroxyl group to create a better leaving group, typically by converting it into a sulfonate ester like a tosylate or mesylate.[5] The subsequent Sₙ2 reaction with a phenoxide nucleophile yields the desired N-Boc-3-phenoxyazetidine. This method is advantageous when the Mitsunobu reaction conditions are not suitable for other functional groups on the molecule.

Following the formation of the N-Boc-3-phenoxyazetidine intermediate, a final deprotection step, typically under acidic conditions, yields the 3-phenoxyazetidine hydrochloride salt, which can then be used in further derivatization, such as N-arylation or N-alkylation, to build a compound library.[6]

Experimental Protocol: Synthesis of N-Aryl-3-Phenoxyazetidine via Buchwald-Hartwig Amination

This protocol describes a general method for the N-arylation of 3-phenoxyazetidine hydrochloride, a key step in creating a library of derivatives for biological screening. The Buchwald-Hartwig amination is chosen for its broad substrate scope and high functional group tolerance.

Step-by-Step Methodology:

-

Reaction Setup: To a dry reaction vial, add 3-phenoxyazetidine hydrochloride (1.0 eq), the desired aryl halide (e.g., 2-chloropyrazine, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).[6]

-

Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas such as nitrogen or argon. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add anhydrous toluene via syringe. The choice of an anhydrous, non-protic solvent is essential for reaction efficiency.

-

Heating and Monitoring: Heat the reaction mixture to 80–110 °C and stir for 12–24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate sequentially with water and then brine. This removes the base and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography or preparative HPLC to yield the final N-aryl-3-phenoxyazetidine derivative.[6]

Visualization: Library Generation Workflow

The following diagram illustrates the general workflow for synthesizing a library of 3-phenoxyazetidine derivatives for screening.

Established Biological Activity: GPCR Modulation

The most direct biological application investigated for 3-phenoxyazetidine derivatives is the modulation of G-protein coupled receptors (GPCRs). Specifically, compounds based on this scaffold have been explored as agonists for GPR52, an orphan GPCR highly expressed in the brain.[6]

GPR52 Signaling Pathway

GPR52 is coupled to the Gαs protein. Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is implicated in regulating dopamine signaling and has potential therapeutic applications in psychiatric and neurodegenerative disorders.

Data Presentation: Representative Agonist Potency

The following table illustrates how data on the potency of different N-substituted 3-phenoxyazetidine derivatives as GPR52 agonists would be presented. Potency is typically measured as the half-maximal effective concentration (EC₅₀).

| Compound ID | N-Substituent | GPR52 Agonism EC₅₀ (nM) |

| DERIV-01 | Pyrazin-2-yl | 150 |

| DERIV-02 | 4-Cyanophenyl | 320 |

| DERIV-03 | 3-Methoxyphenyl | 85 |

| DERIV-04 | 5-Fluoro-pyridin-2-yl | 210 |

Note: Data are representative examples for illustrative purposes.

Experimental Protocol: In Vitro cAMP Assay for GPR52 Agonism

This protocol outlines a common method to quantify the functional activity of GPR52 agonists by measuring intracellular cAMP levels. The use of a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), is standard practice for its high throughput and sensitivity.

Step-by-Step Methodology:

-

Cell Culture: Culture a stable cell line overexpressing human GPR52 (e.g., HEK293 or CHO cells) in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into a 384-well white assay plate at a density of 2,000-5,000 cells per well. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of the test compounds (3-phenoxyazetidine derivatives) in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX. The inhibitor is crucial to prevent the degradation of cAMP, ensuring signal accumulation.

-

Cell Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate at room temperature for 30-60 minutes to stimulate GPR52 signaling.

-

Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF cAMP dynamic 2). This typically involves adding two detection reagents: a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate.

-

Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader. The signal ratio (e.g., 665 nm / 620 nm) is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Convert the signal ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Potential Therapeutic Applications: An Exploratory Outlook

While GPCR modulation is a confirmed area of activity, the true potential of the 3-phenoxyazetidine scaffold may lie in its application to other therapeutic areas. By examining the biological activities of structurally related scaffolds containing either a phenoxy group or an azetidine ring, we can logically infer and propose new avenues for investigation.

Antimicrobial Agents

-

Scientific Rationale: Phenoxyacetamide derivatives have been identified as potent inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa, a critical virulence factor that makes the bacterium highly pathogenic.[7] The phenoxy group is a key pharmacophoric element in these inhibitors. Furthermore, azetidine-containing molecules, in general, are known to possess broad antibacterial properties.[8] The combination of these two moieties in the 3-phenoxyazetidine scaffold presents a compelling case for its investigation as a novel class of antimicrobial agents, potentially acting as virulence blockers rather than traditional bactericidal antibiotics.

-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare a 96-well microtiter plate with serial dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the target bacterium (e.g., S. aureus or P. aeruginosa) to each well. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visual inspection for the lowest compound concentration that completely inhibits visible bacterial growth.

-

Neuropharmacological Agents

-

Scientific Rationale: The azetidine ring is a well-established motif in CNS-acting drugs, prized for its ability to confer metabolic stability and act as a conformationally restricted linker.[1] Tricyclic azetidine derivatives have shown potential as antidepressant agents.[9] Separately, phenoxyacetic acid derivatives have been discovered to have significant antiepileptic and neuroprotective effects, in part through the modulation of neuroinflammation.[10][11] Therefore, 3-phenoxyazetidine derivatives are strong candidates for development as novel agents for epilepsy, depression, or other neurological disorders.

-

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

-

Animal Acclimation: Acclimate male mice to the laboratory environment for at least one week.

-

Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time (e.g., 30 or 60 minutes) before seizure induction.

-

Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

-

Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Key endpoints include the latency to the first seizure and the percentage of animals protected from tonic-clonic seizures and mortality.[11] This self-validating system provides a clear, quantifiable measure of anticonvulsant activity.

-

Anti-Inflammatory Agents

-

Scientific Rationale: Inflammation is a key pathological component of numerous diseases. Phenoxy-containing compounds have a proven track record as anti-inflammatory agents. For instance, certain phenoxy pyridine derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12] Given this precedent, it is highly plausible that novel 3-phenoxyazetidine derivatives could be designed to selectively target key inflammatory mediators.

-

Signaling Pathway: COX-2 in Inflammation

Conclusion and Future Directions

The 3-phenoxyazetidine scaffold represents a highly versatile and promising platform for drug discovery. While its role in developing GPR52 agonists is an important starting point, the true potential of this chemical class likely extends far beyond this single target. The strong precedents set by structurally related phenoxy and azetidine derivatives in antimicrobial, neuropharmacological, and anti-inflammatory research provide a logical and compelling roadmap for future investigation.

The next steps for researchers in this field should involve the systematic synthesis and screening of diverse 3-phenoxyazetidine libraries against a wide range of biological targets. By combining rational design, guided by the SAR of related scaffolds, with high-throughput screening, the discovery of novel, potent, and selective modulators of disease-relevant pathways is an achievable and exciting prospect.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). PubMed.

- Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025).

- An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine - Benchchem. Benchchem.

- Application Notes and Protocols: Synthesis of 3-Phenoxyazetidine-based Compound Libraries - Benchchem. Benchchem.

- Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide - Benchchem. Benchchem.

- Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).

- Azetidine derivatives of tricyclic antidepressant agents - PubMed. PubMed.

- Optimizing reaction conditions for 3-Phenoxyazetidine synthesis - Benchchem. Benchchem.

- Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed Central. (2016). PubMed Central.

- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC. (2023). PMC.

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC - PubMed Central. (2025). PubMed Central.

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing. RSC Publishing.

- Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022). MDPI.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 9. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 3-(3-Methoxyphenoxy)azetidine in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The azetidine scaffold has emerged as a cornerstone in contemporary drug design, prized for its unique combination of conformational rigidity, metabolic stability, and synthetic tractability.[1] This in-depth technical guide focuses on a particularly compelling building block: 3-(3-Methoxyphenoxy)azetidine. While direct, extensive research on this specific molecule is emerging, this guide synthesizes current knowledge on the broader class of 3-aryloxyazetidines to provide a comprehensive framework for its application. We will explore its synthesis, physicochemical properties, and potential as a versatile scaffold in medicinal chemistry, with a particular focus on its role in the development of novel therapeutics targeting a range of disease areas, including central nervous system (CNS) disorders and beyond. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this promising chemical entity.

Introduction: The Azetidine Scaffold - A Paradigm of Constrained Exploration

The four-membered, nitrogen-containing heterocycle, azetidine, has garnered significant attention in medicinal chemistry for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Unlike more flexible aliphatic chains or larger ring systems, the inherent ring strain of the azetidine nucleus confers a degree of conformational rigidity. This pre-organization of substituents can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the introduction of the sp³-rich azetidine motif can improve aqueous solubility and metabolic stability, key attributes for successful drug development. Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine ring, underscoring its therapeutic relevance.[1]

The 3-substituted azetidines, in particular, offer a versatile platform for scaffold decoration, with the substituent at this position projecting a vector into the surrounding chemical space that can be tailored for specific target engagement. The introduction of an aryloxy linkage at the 3-position, as in this compound, provides a unique combination of a rigidifying core with a flexible, yet defined, exit vector into a region often critical for target interaction.

The this compound Core: Physicochemical Properties and Synthetic Strategy

The this compound scaffold, identified by CAS Number 954220-79-2, is a readily accessible building block for further chemical elaboration.[2][3]

| Property | Value | Source |

| CAS Number | 954220-79-2 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4] |

| Molecular Weight | 179.22 g/mol | [3] |

| Predicted XlogP | 1.3 | [4] |

General Synthesis of 3-Aryloxyazetidines

While specific literature detailing the synthesis of this compound is not abundant, a general and robust synthetic route for 3-aryloxyazetidines can be adapted. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a corresponding phenol.

Workflow for the Synthesis of 3-Aryloxyazetidines:

Caption: General synthetic workflow for 3-aryloxyazetidines.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure for the synthesis of 3-aryloxyazetidines and can be adapted for this compound.

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

-

To a solution of azetidin-3-ol hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.

Step 2: Synthesis of tert-butyl 3-(mesyloxy)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in DCM (10 volumes) at 0 °C, add Et₃N (1.5 eq).

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated intermediate, which is often used in the next step without further purification.

Step 3: Synthesis of tert-butyl this compound-1-carboxylate

-

To a solution of 3-methoxyphenol (1.2 eq) in anhydrous dimethylformamide (DMF, 10 volumes) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of tert-butyl 3-(mesyloxy)azetidine-1-carboxylate (1.0 eq) in DMF (5 volumes) dropwise.

-

Heat the reaction to 60 °C and stir for 12 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of this compound (hydrochloride salt)

-

To a solution of tert-butyl this compound-1-carboxylate (1.0 eq) in dioxane (5 volumes), add a 4 M solution of HCl in dioxane (5 eq).

-

Stir the reaction at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether to afford this compound hydrochloride.

The Role of this compound in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The azetidine nitrogen provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of physicochemical and pharmacological properties.

Structure-Activity Relationships (SAR) of 3-Aryloxyazetidines

While specific SAR studies for this compound are not extensively published, we can infer key relationships from the broader class of 3-aryloxyazetidines.

-

The Azetidine Core: As previously discussed, the azetidine ring serves to rigidly position the aryloxy substituent, which can lead to improved target affinity.

-

The Aryloxy Linkage: The ether linkage provides a degree of rotational freedom, allowing the aryl ring to adopt an optimal orientation within a binding pocket.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for modulating biological activity. The 3-methoxy group in the titular compound is an electron-donating group that can influence the electronics of the phenyl ring and potentially engage in hydrogen bonding interactions with the target protein.

Logical Flow of SAR Exploration:

Caption: Reductive amination for N-functionalization.

Protocol: N-Benzylation of this compound

-

To a solution of this compound hydrochloride (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (DCE, 20 volumes), add triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield N-benzyl-3-(3-methoxyphenoxy)azetidine.

Conclusion and Future Perspectives

The this compound scaffold represents a promising and versatile building block in medicinal chemistry. Its inherent structural features, combined with the potential for diverse functionalization, make it an attractive starting point for the discovery of novel therapeutics. While more research is needed to fully elucidate the specific biological activities of its derivatives, the foundational knowledge from the broader class of 3-aryloxyazetidines provides a strong rationale for its inclusion in drug discovery programs. Future work should focus on the synthesis and screening of focused libraries based on this core to explore its potential against a wide range of biological targets. The continued development of novel synthetic methodologies for azetidine functionalization will further enhance the utility of this valuable scaffold.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013). National Institutes of Health. [Link]

-

Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2025). ResearchGate. [Link]

-

This compound hydrochloride (C10H13NO2). PubChem. [Link]

Sources

- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. 954220-79-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound,(CAS# 954220-79-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. PubChemLite - this compound hydrochloride (C10H13NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Chemical Reactivity of the Azetidine Ring

Foreword: The Azetidine Scaffold - A Nexus of Stability and Strain-Driven Reactivity

In the landscape of medicinal chemistry, the four-membered azetidine ring has carved a significant niche, transitioning from a synthetic curiosity to a cornerstone of modern drug design.[1][2][3] Its unique position, balancing the high ring strain of aziridines (approx. 27.7 kcal/mol) with the conformational flexibility of pyrrolidines (approx. 5.4 kcal/mol), endows it with a fascinating duality.[4] The azetidine ring possesses a considerable strain energy of approximately 25.4 kcal/mol, which renders it susceptible to strategic ring-opening reactions, while remaining stable enough for handling and functionalization under a variety of conditions.[4][5] This guide offers a deep dive into the chemical reactivity of this "privileged" scaffold, providing researchers, scientists, and drug development professionals with field-proven insights into harnessing its potential. We will explore the causality behind experimental choices, focusing on strain-release-driven transformations and direct functionalizations that are pivotal for creating novel chemical entities.

Pillar I: Strain as a Synthetic Lever - Ring-Opening Reactions

The inherent ring strain of azetidines is not a liability but a powerful driving force for chemical transformations.[5][6] Activating the ring, typically at the nitrogen atom, exacerbates this strain and primes the scaffold for nucleophilic attack, leading to predictable and high-yield ring-opening. This strategy is fundamental for converting the compact azetidine core into highly functionalized linear amines.[7]

The Principle of Activation

An unactivated azetidine is relatively inert. The key to unlocking its ring-opening reactivity lies in converting the ring nitrogen into a better leaving group. This is typically achieved through:

-

Protonation: In the presence of strong acids, the nitrogen is protonated, forming a highly strained azetidinium ion.[8]

-

Acylation/Sulfonylation: Reaction with acylating or sulfonylating agents places an electron-withdrawing group on the nitrogen, increasing the electrophilicity of the ring carbons.[8]

-

Alkylation: Formation of a quaternary azetidinium salt dramatically increases the ring's susceptibility to nucleophilic cleavage.[8]

From a mechanistic standpoint, this activation polarizes the C-N bonds, making the ring carbons prime targets for nucleophiles.

Caption: General workflow for azetidine ring-opening via activation.

Regioselectivity in Nucleophilic Ring-Opening

For unsymmetrical azetidines, the site of nucleophilic attack is a critical consideration. The regioselectivity is governed by a combination of steric and electronic factors, and understanding these allows for precise control over the final product. Generally, nucleophilic attack occurs at the less substituted carbon adjacent to the nitrogen. However, electronic effects from substituents can override steric hindrance.[9]

Modern Frontier: Strain-Release from 1-Azabicyclo[1.1.0]butanes (ABBs)

A paradigm shift in azetidine synthesis involves the use of 1-azabicyclo[1.1.0]butanes (ABBs). These "spring-loaded" precursors contain immense strain due to the fusion of two four-membered rings.[10] The central C-N bond is exceptionally weak and readily cleaved. This strategy allows for the rapid, one-step construction of densely functionalized 1,3-disubstituted azetidines.[11][12]

The general workflow involves the reaction of an ABB with an organometallic reagent or other nucleophile, often mediated by a Lewis acid or a transition metal catalyst.[12][13] This approach has proven exceptionally powerful for creating azetidines with all-carbon quaternary centers, a motif of high value in medicinal chemistry.[14][15]

Caption: Strain-release pathway from ABBs to functionalized azetidines.

Pillar II: Ring-Conserving Reactions - Direct Functionalization

The ability to modify the azetidine ring without inducing cleavage is a testament to its tunable stability and is crucial for late-stage functionalization in drug discovery programs.

N-Functionalization

The lone pair on the azetidine nitrogen makes it inherently nucleophilic, allowing for straightforward reactions.[8]

-

N-Alkylation & N-Acylation: Standard reactions with alkyl halides and acyl chlorides proceed readily.[8]

-

N-Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, have enabled the efficient synthesis of N-aryl azetidines, which are common motifs in bioactive molecules.[12]

C-Functionalization: A Synthetic Challenge

Modifying the carbon skeleton of the azetidine ring is more complex but unlocks vast chemical space.

-

α-Lithiation (C2-Position): The use of a directing group on the nitrogen, such as a Boc or an oxazolinyl group, facilitates regioselective deprotonation at the C2 position with a strong base (e.g., s-BuLi).[16] The resulting organolithium intermediate can be trapped with a wide range of electrophiles. This process is often stereoselective, with the resulting lithiated intermediate demonstrating configurational lability that can be leveraged for stereoconvergent outcomes.[16]

-

C3-Functionalization: This is a key position for modulating biological activity.[17] Methods include nucleophilic displacement of a leaving group at the C3 position or leveraging ring-opening/closing strategies from cyclopropane precursors.[18][19]

-

Direct C-H Functionalization: Emerging methods in palladium and iridium catalysis have enabled the direct arylation of C(sp³)-H bonds on the azetidine ring.[4] While still a developing field, this approach offers the most atom-economical route to complex azetidines.

| Reactivity Type | Key Features & Causality | Common Reagents & Conditions | Typical Products |

| Nucleophilic Ring-Opening | Driven by release of strain upon N-activation. Regioselectivity is key. | 1. Activation: HCl, AcCl, MsCl2. Nucleophile: NaCN, R-OH, R-NH₂ | γ-Functionalized acyclic amines |

| Strain-Release from ABBs | Driven by extreme strain of bicyclic system. Allows for 1,3-difunctionalization. | Organometallics (R-MgBr, R-ZnCl), Boronic acids, Cu/Ni catalysts | 1,3-Disubstituted azetidines |

| N-Functionalization | Driven by the nucleophilicity of the nitrogen lone pair. | Alkyl halides, Acyl chlorides, Aryl halides (with Pd catalyst) | N-Alkyl, N-Acyl, N-Aryl azetidines |

| C-Functionalization (α-Lithiation) | Directed deprotonation at C2. Requires N-activating/directing group. | s-BuLi or n-BuLi/TMEDA, then an electrophile (E+) | 2-Substituted azetidines |

Pillar III: Strategic Application in Drug Discovery

The true value of azetidine chemistry is realized in its application to solve complex challenges in drug design. Its rigid, three-dimensional structure makes it an excellent scaffold for orienting substituents into optimal binding conformations.[1][6]

Azetidine as a Superior Bioisostere

In drug design, replacing a chemical group with another that retains biological activity but improves physicochemical properties is a common strategy. Azetidine has emerged as a powerful bioisostere for:

-

Aromatic Rings: Replacing a phenyl ring with a 3-substituted azetidine can decrease lipophilicity and improve aqueous solubility while maintaining key vector orientations for receptor binding.

-

gem-Dimethyl Groups: The rigid azetidine ring can mimic the spatial arrangement of a gem-dimethyl group, often improving metabolic stability by blocking sites of oxidative metabolism.

-

Larger Heterocycles: It can serve as a smaller, more rigid replacement for piperidines or pyrrolidines, leading to higher ligand efficiency.[6]

Several FDA-approved drugs, including Baricitinib (a JAK inhibitor), Cobimetinib (a MEK inhibitor), and Azelnidipine (a calcium channel blocker), incorporate the azetidine motif to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1]

Caption: Decision workflow for incorporating azetidines in a drug discovery program.

Experimental Protocols: A Self-Validating System

The following protocol for a strain-release arylation provides a robust, field-tested method for generating valuable 3-aryl azetidines.

Protocol: Copper-Catalyzed Strain-Release Alkylation of 1-Azabicyclo[1.1.0]butane (ABB)

This protocol is adapted from methodologies demonstrating the rapid bis-functionalization of azetidines.[13]

Objective: To synthesize a 1-Boc-3-benzyl-azetidine from a protected ABB precursor and a Grignard reagent.

Materials:

-

N-Boc-3-chloroazetidine

-

Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF

-

Copper(I) thiophene-2-carboxylate (CuTC)

-

Benzylmagnesium chloride (BnMgCl), 2.0 M in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine, Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In Situ Generation of N-Boc-1-azabicyclo[1.1.0]butane:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-3-chloroazetidine (1.0 equiv) and anhydrous THF (to 0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add KHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes. The formation of the ABB is typically rapid. Stir the resulting mixture at -78 °C for 30 minutes. This solution of the in situ generated ABB is used directly in the next step.

-

Causality: KHMDS is a strong, non-nucleophilic base that efficiently promotes E2 elimination to form the highly strained ABB without competing substitution reactions. The low temperature maintains the stability of the reactive intermediate.

-

-

Copper-Catalyzed Ring Opening:

-

In a separate flame-dried flask under argon, add CuTC (0.1 equiv).

-

Add the solution of benzylmagnesium chloride (1.5 equiv, 2.0 M in THF) via syringe and stir for 10 minutes at room temperature to form the organocopper reagent.

-

Cool this mixture to -78 °C.

-

Transfer the cold ABB solution from Step 1 to the cold organocopper reagent solution via a cannula over 20 minutes.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Causality: The copper catalyst facilitates the nucleophilic addition of the benzyl group to the bridgehead carbon of the ABB, driven by the release of ring strain. The Grignard reagent serves as the nucleophile source.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Boc-3-benzyl-azetidine.

-

Self-Validation:

-

Control: A parallel reaction run without the copper catalyst should show significantly lower or no product formation, confirming the catalytic role of copper.

-

Analysis: Successful synthesis should be confirmed by ¹H NMR, ¹³C NMR, and HRMS, showing the characteristic peaks for the azetidine ring and the incorporated benzyl group.

References

-

Xu, P., Zhang, M., Ingoglia, B., Allais, C., Dechert-Schmitt, A.-M. R., Singer, R. A., & Morken, J. P. (2021). A direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents. Organic Letters, 23, 3379-3383. [Link]

-

Cherny, A., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2842-2856. [Link]

-

Zhang, Z., et al. (2023). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]

-

Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Heterocyclic Chemistry. [Link]

-

Chen, X., & Xu, J. (2014). Regioselective ring opening reactions of azetidines. Chinese Journal of Organic Chemistry, 34(9), 1737-1756. [Link]

-

van der Heijden, K. W. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

-

Jacobsen, E. N., et al. (2023). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

-

Griesbeck, A. G., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

-

Anderson, L. L., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

-

Melchiorre, P., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Synthesis. [Link]

-

The Organic Chemistry Tutor. (2020). Azetidine: Chemical Reactivity. YouTube. [Link]

-

Waser, J., et al. (2022). Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications. [Link]

-

Sarlah, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry. [Link]

-

Brandi, A., et al. (2020). The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry. [Link]

-

Aggarwal, V. K., et al. (2024). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie. [Link]

-

Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]

-

Cherny, A., & Gevorgyan, V. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Zhang, Z., et al. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

-

Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition. [Link]

-

Zhang, Z., et al. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ResearchGate. [Link]

-

Couty, F., & Evano, G. (2006). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Tetrahedron Letters. [Link]

-

Liao, H.-H., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society. [Link]

-

Liao, H.-H., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic Chemistry Portal. [Link]

-

Gevorgyan, V., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. [Link]

-

Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Oulyadi, H., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. [Link]

-

Kürti, L., et al. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

-

Various Authors. (2022). Functionalization of chiral azetidine-2-carboxylic acids. ResearchGate. [Link]

-

Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

-

Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. IDEAS/RePEc. [Link]

-

Buser, C. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

-

Singh, G. S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

-

Various Authors. (2021). Synthetic methods to access azetidines. ResearchGate. [Link]

-

Reidl, T. W., & Anderson, L. L. (2019). Divergent Functionalizations of Azetidines and Unsaturated Azetidines. Asian Journal of Organic Chemistry. [Link]

-

Schindler, C. S., et al. (2019). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. ChemRxiv. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Strain-release arylations for the bis-functionalization of azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Azetidine synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization [organic-chemistry.org]

- 16. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

Introduction: The Strategic Importance of Physicochemical Profiling

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Methoxyphenoxy)azetidine

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structural motif, valued for its ability to impart desirable pharmacological properties.[1][2] The compound this compound, with its combination of a strained four-membered heterocycle and a methoxyphenyl group, represents a molecule of significant interest for researchers in medicinal chemistry.[3] However, the journey from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are the bedrock upon which successful formulation, accurate bioassay development, and ultimately, therapeutic efficacy are built.

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will explore the causality behind experimental choices, establish self-validating workflows, and ground our approach in authoritative scientific principles to empower you to fully characterize this promising molecule.

Section 1: Foundational Physicochemical Characterization

Before embarking on experimental studies, a foundational understanding of the molecule's intrinsic properties is essential. This allows for the intelligent design of subsequent experiments.

Molecular Structure and Properties:

-

Chemical Name: this compound

-

CAS Number: 954220-79-2[4]

-

Molecular Formula: C₁₀H₁₃NO₂[4]

-

Molecular Weight: 179.22 g/mol [4]

| Property | Predicted Value/Observation | Rationale & Implication for Experimental Design |

| pKa (Conjugate Acid) | ~9.5 - 11.3 | The unsubstituted azetidine ring has a pKa of 11.29 for its conjugate acid, indicating it is strongly basic.[1][5] The phenoxy substituent at the 3-position will likely reduce this basicity due to inductive effects, but the nitrogen will remain the primary basic center. This predicts that the compound's aqueous solubility will be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of a more soluble cationic salt. |

| logP (Octanol/Water) | ~1.5 - 2.5 | The methoxyphenoxy group is lipophilic, while the azetidine nitrogen is hydrophilic, especially when protonated. This moderate logP suggests a balance between aqueous solubility and membrane permeability. It also indicates that the compound is likely to be soluble in a range of organic solvents. |

| Structural Liabilities | Ether Linkage, Strained Azetidine Ring | The ether bond may be susceptible to acidic hydrolysis under harsh conditions. The strained four-membered azetidine ring, while more stable than an aziridine, can undergo ring-opening reactions, particularly following protonation of the nitrogen to form an azetidinium ion intermediate.[2][6] This is a critical hypothesis to test during forced degradation studies. |

Section 2: A Methodical Approach to Solubility Profiling

Solubility dictates a compound's bioavailability and is a critical parameter for formulation development. A multi-faceted approach is necessary to build a complete profile.

Rationale for Solubility Assessment

The "like dissolves like" principle is a useful starting point.[7] Given the predicted moderate polarity of this compound, we anticipate solubility in polar protic and aprotic organic solvents. The key variable, however, is its pH-dependent aqueous solubility, which will govern its behavior under physiological conditions.

Experimental Workflow: Thermodynamic Solubility Determination

The following workflow is designed to provide a robust and reproducible measure of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Measurement

Detailed Protocol: Aqueous and Organic Solubility

Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range and in common organic solvents.

Materials:

-

This compound (solid)

-

Phosphate, acetate, or borate buffer systems to cover pH 2-9

-

Organic solvents: Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane

-

HPLC-grade water

-

Vials with screw caps

-

Orbital shaker/rotator with temperature control

-

Centrifuge

-

Calibrated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid this compound to 1 mL of each selected solvent in duplicate vials. "Excess" means enough solid is added so that some remains undissolved upon reaching equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C and 37°C). Allow the slurries to equilibrate for at least 24 hours. A longer time (48-72 hours) is preferable to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with a suitable mobile phase into the pre-determined linear range of a calibrated HPLC-UV assay. Calculate the concentration in the original supernatant to determine the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative table.

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| pH 2.0 Buffer | 25 | ||

| pH 4.0 Buffer | 25 | ||

| pH 6.8 Buffer | 25 | ||

| pH 7.4 Buffer | 25 | ||

| pH 9.0 Buffer | 25 | ||

| Water | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Section 3: Stability Assessment & Forced Degradation

Understanding how a molecule degrades is crucial for determining its shelf-life and for developing stability-indicating analytical methods. Forced degradation, or stress testing, is a systematic way to accelerate this process.[8][9]

Rationale for Forced Degradation Studies

The objective is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[10] This allows for the generation of sufficient quantities of degradation products for identification without creating an overly complex mixture. These studies are foundational for compliance with ICH guidelines.[9]

Experimental Workflow: A Multi-Condition Approach

This workflow ensures all likely degradation pathways are investigated.

Caption: Forced Degradation Experimental Workflow

Detailed Protocols for Stress Conditions

Objective: To identify potential degradation products and pathways for this compound.

General Procedure:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

For each condition, mix the stock solution with the stressor solution.

-

Store a control sample (compound in solution without stressor) under ambient, protected-from-light conditions.

-

At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.

-

For acid/base samples, neutralize the solution before analysis (e.g., add an equimolar amount of base/acid).

-

Analyze all samples by a stability-indicating HPLC method coupled with mass spectrometry (MS) for peak identification.

Specific Stress Conditions:

| Condition | Protocol | Rationale & Potential Degradation Pathway |

| Acidic Hydrolysis | Mix with 0.1 M HCl. Incubate at 60°C. | To simulate acidic environments. Potential for acid-catalyzed hydrolysis of the ether linkage. The azetidine nitrogen will be protonated, which could facilitate ring-opening.[6] |

| Basic Hydrolysis | Mix with 0.1 M NaOH. Incubate at 60°C. | To simulate alkaline environments. The compound is likely more stable under basic conditions, but degradation may still occur at elevated temperatures.[11] |

| Oxidative | Mix with 3% H₂O₂. Store at room temperature. | To assess susceptibility to oxidation. The aromatic ring and the nitrogen atom are potential sites of oxidation. |

| Thermal | Dissolve in water. Incubate at 60°C. For solid-state, store powder at 80°C. | To evaluate intrinsic thermal stability.[12][13] Degradation is often accelerated at higher temperatures. |

| Photolytic | Expose solution and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | To assess light sensitivity. The aromatic chromophore suggests a potential for photosensitivity. |

Section 4: Essential Analytical Methodologies

Robust analytical methods are required to execute the protocols described above. A stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of this effort.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent this compound peak from all process impurities and degradation products.

Causality in Method Development:

-

Column Choice: A C18 stationary phase is a versatile starting point due to the compound's moderate hydrophobicity.

-

Mobile Phase: A mixture of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is standard. The buffer is critical to ensure consistent peak shape and retention time for the basic analyte.

-

pH of Mobile Phase: The pH should be chosen to ensure the analyte is in a single ionic form, typically 2-3 pH units away from its pKa. For this basic compound, a low pH (e.g., 3.0) will ensure it is consistently protonated, leading to sharp, symmetrical peaks.

-

Detection: UV detection is suitable due to the phenyl ring chromophore. A photodiode array (PDA) detector is ideal for assessing peak purity. Mass spectrometry (LC-MS) is invaluable for identifying the molecular weights of unknown degradation products.[14]

Protocol Outline:

-

Screening: Screen different mobile phase compositions (acetonitrile vs. methanol) and pH values on a C18 column.

-

Optimization: Optimize the gradient slope and temperature to achieve adequate resolution (>2) between the parent peak and all degradant peaks.

-

Validation: Perform a forced degradation study and inject a composite sample containing the parent drug and all stressed samples. The method is considered "stability-indicating" if all peaks are baseline-resolved.

Conclusion

The comprehensive characterization of this compound's solubility and stability is a non-negotiable step in its journey through the drug development pipeline. The methodical approach detailed in this guide—from foundational property prediction to systematic solubility profiling and rigorous forced degradation studies—provides the robust framework necessary for success. By understanding the "why" behind each experimental choice, researchers can generate high-quality, reliable data. This data will not only de-risk the project by identifying potential liabilities early but will also accelerate formulation development, ensure the integrity of biological assays, and ultimately, pave the way for the successful translation of a promising molecule into a safe and effective therapeutic.

References

-

National Center for Biotechnology Information (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PubMed Central. Available at: [Link]

-

Wikipedia. Azetidine. Available at: [Link]

-

MDPI (2022). Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets. Available at: [Link]

-

MDPI (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Available at: [Link]

-

National Center for Biotechnology Information (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. PubMed Central. Available at: [Link]

-

ResearchGate (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Available at: [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Available at: [Link]

-

National Center for Biotechnology Information. Azetidine. PubChem. Available at: [Link]

-

PubMed (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Available at: [Link]

-

MDPI. Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available at: [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]

-

ResearchGate. Forced degradation studies of three drugs in (a) acid, (b) Base, (c) Peroxide, (d) Thermal, (e) UV conditions, and (f) standard chromatogram. Available at: [Link]

-

MDPI (2022). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Available at: [Link]

-

Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review. Available at: [Link]

-

ResearchGate. Compound stability under different pH conditions. Available at: [Link]

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). Available at: [Link]

-

SciSpace (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

-

Royal Society of Chemistry (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. A. General synthetic route for accessing azetidines via intermolecular.... Available at: [Link]

-

Springer. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound,(CAS# 954220-79-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]